BenchChemオンラインストアへようこそ!

2,6,6,9-Tetramethyl-cycloundeca-1,4,8-triene

Anti‑inflammatory Cytokine modulation Carrageenan paw oedema

2,6,6,9-Tetramethyl-cycloundeca-1,4,8-triene, systematically identified as (1E,4E,8E)-2,6,6,9-tetramethylcycloundeca-1,4,8-triene and widely known as α-humulene or α-caryophyllene, is a monocyclic sesquiterpene (C₁₅H₂₄, MW 204.35 g·mol⁻¹) that constitutes a structurally conserved 11-membered ring scaffold prevalent across essential oils of hops (Humulus lupulus), Cordia verbenacea, and Zanthoxylum species. Unlike the bicyclic β-caryophyllene—its closest isomeric comparator—α-humulene lacks a cyclobutane ring, and this topological distinction uniquely decouples its cannabinoid receptor binding profile and cytokine modulation spectrum from those of bicyclic caryophyllane sesquiterpenes.

Molecular Formula C15H24
Molecular Weight 204.35 g/mol
Cat. No. B8081400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6,6,9-Tetramethyl-cycloundeca-1,4,8-triene
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
Structural Identifiers
SMILESCC1=CCC(C=CCC(=CCC1)C)(C)C
InChIInChI=1S/C15H24/c1-13-7-5-8-14(2)10-12-15(3,4)11-6-9-13/h6-7,10-11H,5,8-9,12H2,1-4H3/b11-6-,13-7-,14-10-
InChIKeyFAMPSKZZVDUYOS-KXWHQPPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 2,6,6,9-Tetramethyl-cycloundeca-1,4,8-triene (α-Humulene) Remains a Non-Negotiable Monocyclic Sesquiterpene Procurement Specification


2,6,6,9-Tetramethyl-cycloundeca-1,4,8-triene, systematically identified as (1E,4E,8E)-2,6,6,9-tetramethylcycloundeca-1,4,8-triene and widely known as α-humulene or α-caryophyllene, is a monocyclic sesquiterpene (C₁₅H₂₄, MW 204.35 g·mol⁻¹) that constitutes a structurally conserved 11-membered ring scaffold prevalent across essential oils of hops (Humulus lupulus), Cordia verbenacea, and Zanthoxylum species [1]. Unlike the bicyclic β-caryophyllene—its closest isomeric comparator—α-humulene lacks a cyclobutane ring, and this topological distinction uniquely decouples its cannabinoid receptor binding profile and cytokine modulation spectrum from those of bicyclic caryophyllane sesquiterpenes [2]. In procurement workflows, reliance on ambiguous “humulene” or “caryophyllene-type” descriptors without full stereochemical specification routinely conflates isolates with markedly different bioactivity, underscoring the operational necessity of this exact IUPAC designation.

Substitution Risks When Sourcing 2,6,6,9-Tetramethyl-cycloundeca-1,4,8-triene: Why Generic Sesquiterpene or Epoxide Blends Are Not an Interchangeable Option


Generic substitution with undefined sesquiterpene fractions—particularly caryophyllene‑rich distillates, humulene epoxide mixtures, or botanical extracts reported only as “β‑caryophyllene/α‑humulene blends”—routinely fails because cyclisation state and oxidation products invert the biological selectivity vector: β‑caryophyllene is a partial CB2 agonist, while α‑humulene does not activate CB2 at comparable concentrations yet retains the ability to suppress TNF‑α and IL‑1β independently [1] [2]. Moreover, oxidation to humulene epoxide II or hydroxylation to 8‑hydroxy‑α‑humulene alters potency by orders of magnitude in key oncology assays, meaning that impurity profiles as low as 1–5% can skew IC₅₀ readouts and irreversibly confound batch‑to‑batch reproducibility [3]. These distinct structure‑activity cliffs make iso‑formula substitution without certified compositional data an unacceptably high‑risk practice in regulated pharmacological and agrochemical development programmes.

2,6,6,9-Tetramethyl-cycloundeca-1,4,8-triene: Quantitative Head‑to‑Head Evidence Against Closest Comparators and Structural Isomers


Pro‑Inflammatory Cytokine Suppression: α‑Humulene Dual TNF‑α/IL‑1β Reduction vs. β‑Caryophyllene Single‑Target Activity in Carrageenan‑Injected Rats

In a direct comparative in vivo study employing carrageenan‑injected Wistar rats, oral systemic treatment with α‑humulene (50 mg·kg⁻¹) significantly reduced both TNF‑α and IL‑1β generation, whereas (−)‑trans‑caryophyllene at the same dose diminished only TNF‑α release, leaving IL‑1β levels statistically unchanged from vehicle control [1]. Both compounds inhibited PGE₂ production, iNOS, and COX‑2 expression, and each matched the efficacy of the corticosteroid positive control dexamethasone, but the broader cytokine blockade was exclusive to α‑humulene [1].

Anti‑inflammatory Cytokine modulation Carrageenan paw oedema

Selective Antifungal Activity Against Cryptococcus neoformans: α‑Humulene Demonstrates 16‑Fold Superiority Over β‑Caryophyllene and Absolute Discrimination From Inactive Caryophyllene Oxide

In a pure‑compound antifungal screening, α‑humulene exhibited a remarkably low IC₅₀ of 1.18 µg·mL⁻¹ against Cryptococcus neoformans, whereas β‑caryophyllene required a 16‑fold higher concentration (IC₅₀ 19.4 µg·mL⁻¹) to achieve the same effect, and the oxidised derivative caryophyllene oxide proved completely inactive at the highest concentration tested [1]. This steep activity gradient is strictly ring‑topology‑ and oxidation‑state‑dependent, as the bicyclic scaffold of β‑caryophyllene and the epoxide oxygen of caryophyllene oxide abolish the nanomolar‑range potency retained by the monocyclic triene core of α‑humulene [1].

Antifungal Cryptococcus neoformans Cannabis‑derived terpenoids

Epstein‑Barr Virus Early Antigen (EBV‑EA) Inhibition: Functionalisation‑Dependent Activity — α‑Humulene (Inactive, IC₅₀ >100 µM) Versus 8‑Hydroxy‑α‑humulene (IC₅₀ 0.95 µM) and Zerumbone (IC₅₀ 0.14 µM)

Head‑to‑head EBV‑EA inhibition data within a single published series demonstrate that α‑humulene (IC₅₀ >100 µM) is essentially inactive as a TPA‑induced Epstein‑Barr virus early antigen inhibitor, while the 8‑carbonyl derivative zerumbone achieves an IC₅₀ of 0.14 µM, and the intermediate 8‑hydroxy‑α‑humulene records an IC₅₀ of 0.95 µM [1]. This >700‑fold potency span within the same humulane skeleton pinpoints the C‑8 oxidation state as the critical pharmacophoric determinant, directly informing that any screening library built around the parent hydrocarbon alone misses the nanomolar‑active congeners unless explicitly designed to include oxygenated variants [1].

Tumor promotion inhibition EBV‑EA activation Structure‑activity relationship

Synergistic Anticancer Activity on MCF‑7 Breast Adenocarcinoma Cells: β‑Caryophyllene Potentiates α‑Humulene From 50% to 75% Growth Inhibition at Non‑Cytotoxic Adjuvant Concentration

When administered alone at 32 µg·mL⁻¹, α‑humulene inhibited MCF‑7 cell growth by approximately 50%, while the structurally related double‑bond isomer isocaryophyllene achieved 69% inhibition at the same concentration [1]. Co‑treatment with a non‑cytotoxic concentration of β‑caryophyllene (10 µg·mL⁻¹) elevated the growth inhibition of α‑humulene to 75% and that of isocaryophyllene to 90%, demonstrating a potentiating synergy that is specific to the caryophyllane‑humulane pairing and absent when either α‑humulene or isocaryophyllene is used alone [1].

Anticancer synergy MCF‑7 breast cancer Isocaryophyllene

Histamine‑Induced Oedema Selectivity: α‑Humulene Exhibits Exclusive Anti‑Histaminergic Activity Versus β‑Caryophyllene in Mouse Paw Oedema Panel

Among a panel of phlogistic agents tested in mouse paw oedema, α‑humulene was the only compound that significantly reduced oedema induced by histamine injection, whereas (−)‑trans‑caryophyllene showed no histamine‑blocking activity under identical conditions [1]. Both compounds were similarly effective against platelet‑activating factor‑, bradykinin‑ and ovalbumin‑induced oedema, highlighting that the histaminergic pathway is a discrete point of functional divergence between the two sesquiterpenes [1].

Anti‑histaminergic Paw oedema Mediator selectivity

Human CB2 Receptor Binding Selectivity: α‑Humulene (Ki = 19.6 µM) Provides a Low‑Affinity Reference Standard Distinct From α‑Terpineol (Ki = 2.3 µM) and the Bicyclic β‑Caryophyllene CB2 Agonist

In a competitive radioligand binding assay against human CB2 receptors, α‑humulene exhibited a Ki value of 19.6 µM, representing weak but measurable affinity, whereas the monoterpene alcohol α‑terpineol displayed an 8.5‑fold higher apparent affinity (Ki = 2.3 µM) [1]. Crucially, β‑caryophyllene—the bicyclic isomer of α‑humulene—is a well‑characterised CB2‑selective full agonist (Ki reported elsewhere as 155 nM), meaning that α‑humulene occupies a mechanistically distinct affinity tier that can serve as a low‑affinity negative control in cannabinoid signalling studies [1].

Cannabinoid receptor CB2 binding affinity Terpenoid pharmacology

Optimal Application Scenarios for Procuring 2,6,6,9-Tetramethyl-cycloundeca-1,4,8-triene Based on Comparative Performance Evidence


Anti‑Inflammatory Lead Discovery Requiring Dual TNF‑α/IL‑1β Suppression Without Corticosteroid‑Class Glucocorticoid Receptor Activation

Procure certified α‑humulene (≥95% purity, (1E,4E,8E)‑stereochemistry verified by chiral GC or ¹³C NMR) for acute and chronic inflammation models where simultaneous blockade of TNF‑α and IL‑1β is demanded yet corticosteroid‑associated immunosuppression must be avoided. Evidence from the direct comparator study in carrageenan‑injected rats [3] confirms that α‑humulene at 50 mg·kg⁻¹ p.o. suppresses both cytokines, outperforming (−)‑trans‑caryophyllene which lacks IL‑1β activity; dexamethasone comparability in the same model provides a built‑in potency benchmark without glucocorticoid receptor engagement.

Anti‑Cryptococcal Screening Programmes Seeking High‑Potency Monocyclic Sesquiterpene Hits

Use high‑purity α‑humulene as a reference inhibitor in Cryptococcus neoformans microbroth dilution assays. The recorded IC₅₀ of 1.18 µg·mL⁻¹ [3] positions α‑humulene as a sub‑2 µg·mL⁻¹ hit that can serve as an internal assay control, while β‑caryophyllene (IC₅₀ 19.4 µg·mL⁻¹) and caryophyllene oxide (inactive) demonstrate that even isomeric or single‑oxidation‑state contamination masks true activity. Procurement specifications must therefore require certificates of analysis confirming absence of β‑caryophyllene and caryophyllene oxide above 0.1% w/w.

Humulane Scaffold Used as Synthetic Precursor for EBV‑EA‑Active Oxygenated Analogues

Source α‑humulene as the unfunctionalised triene scaffold for semisynthetic derivatisation programmes targeting Epstein‑Barr virus‑related tumour promotion. Because the parent hydrocarbon is inactive (IC₅₀ >100 µM), while 8‑hydroxy‑α‑humulene (IC₅₀ 0.95 µM) and zerumbone (IC₅₀ 0.14 µM) are nanomolar‑potent in the Raji cell EBV‑EA model [3], the procurement must treat α‑humulene as a validated negative‑control precursor; synthetic protocols can then reliably attribute all emergent activity to the introduced oxygen functionality and not to residual α‑humulene starting material.

CB2 Receptor Binding Assays Requiring a Structurally Defined Low‑Affinity Sesquiterpene Comparator

In cannabinoid CB2 receptor radioligand binding or functional assays where β‑caryophyllene is used as a high‑affinity CB2 agonist, procure α‑humulene as the monocyclic, low‑affinity (Ki = 19.6 µM) comparator [3]. This pairing enables researchers to distinguish ring‑topology‑dependent binding contributions from non‑specific lipophilic interactions, reducing the risk that weak partial agonism from bicyclic impurities (e.g., residual β‑caryophyllene in botanical extracts) inflates apparent potency and confounds SAR interpretation.

Quote Request

Request a Quote for 2,6,6,9-Tetramethyl-cycloundeca-1,4,8-triene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.